molecular formula C9H8Cl2O3 B7841658 Methyl 4,5-dichloro-2-methoxybenzoate

Methyl 4,5-dichloro-2-methoxybenzoate

Cat. No. B7841658
M. Wt: 235.06 g/mol
InChI Key: JNYABXQGKADMCQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H8Cl2O3 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Potential Applications in Agriculture

Methyl 4,5-dichloro-2-methoxybenzoate has been studied for its reactivity with sulfur-centered nucleophiles. A study by Uranga, Montañez, and Santiago (2012) found that reactions of similar methyl dichlorobenzoates through an SRN1 mechanism in liquid ammonia produced mono- and disubstitution products. These products have potential as less toxic herbicides, providing an environmentally friendly option in agricultural chemistry (Uranga et al., 2012).

Photostabilization and Environmental Impacts

Soltermann et al. (1995) explored the generation and quenching of singlet molecular oxygen by various compounds, including methyl 2-methoxybenzoate. This study provides insights into the use of such compounds as photostabilizers in preventing O2(1Δg)-mediated degradation of materials, which is crucial in various industrial applications, including packaging and coatings (Soltermann et al., 1995).

Bioactive Compounds and Pharmaceutical Research

Research on marine endophytic fungi by Xia et al. (2011) identified new compounds, including derivatives of methyl methoxybenzoate. These compounds exhibited moderate antitumor and antimicrobial activities, highlighting the potential of methyl 4,5-dichloro-2-methoxybenzoate derivatives in pharmaceutical research (Xia et al., 2011).

Chemical Synthesis and Intermediate Applications

Wang Yu (2008) demonstrated the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from methyl 4-amino-2-methoxybenzoate. This study underscores the role of methyl methoxybenzoates as intermediates in the synthesis of more complex chemical structures, which are relevant in industrial chemistry (Wang Yu, 2008).

Thermochemical Properties for Industrial Applications

A study by Flores et al. (2019) on the thermochemical properties of methyl methoxybenzoates, including their combustion and vaporization enthalpies, provides valuable data for industrial applications, particularly in materials science and engineering (Flores et al., 2019).

properties

IUPAC Name

methyl 4,5-dichloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYABXQGKADMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dichloro-2-methoxybenzoate

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichloro-2-methoxybenzoic acid (8.2 g, 37 mmol) and K2CO3 (11.8 g, 111 mmol) in DMF (100 mL), CH3I (6.3 g, 44 mmol) was added dropwise and the resulting mixture was stirred at room temperature for 16 h. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate=10:1) to afford the desired product.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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